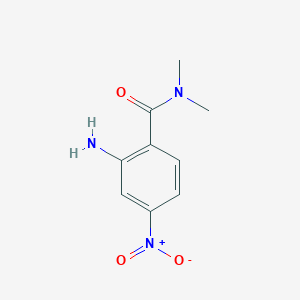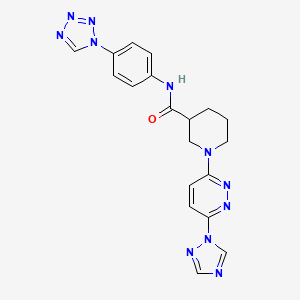
2-(((5-(Isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The pyrimidine ring can be introduced through nucleophilic substitution reactions involving halogenated pyrimidine derivatives.
- Reaction conditions: These reactions often require the use of strong bases and elevated temperatures.
Functionalization with Sulfur-Containing Groups:
- The final step involves the introduction of sulfur-containing groups through nucleophilic substitution or addition reactions.
- Reaction conditions: These reactions may require the use of thiols or thiolating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Types of Reactions:
-
Oxidation:
- The sulfur atoms in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Sulfoxides, sulfones.
-
Reduction:
- The triazole and pyrimidine rings can undergo reduction reactions under specific conditions.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced triazole and pyrimidine derivatives.
-
Substitution:
- The compound can undergo nucleophilic substitution reactions at the sulfur atoms or the aromatic rings.
- Common reagents: Halogenated compounds, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
Chemistry:
- The compound can be used as a building block for the synthesis of more complex molecules.
- It can serve as a ligand in coordination chemistry due to the presence of nitrogen and sulfur atoms.
Biology:
- Potential applications in drug discovery as a scaffold for designing new pharmaceuticals.
- May exhibit antimicrobial, antifungal, or anticancer properties due to its unique structure.
Medicine:
- Research into its potential as a therapeutic agent for various diseases.
- Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
- Use in the development of new materials with specific properties such as conductivity or catalytic activity.
- Potential applications in agrochemicals as a pesticide or herbicide.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplungsanwendungen
Die Suzuki–Miyaura-Kupplungsreaktion (SM-Kupplung) ist eine leistungsstarke, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Sie hat aufgrund ihrer milden Reaktionsbedingungen und Kompatibilität mit verschiedenen funktionellen Gruppen breite Anwendung gefunden . Eine Klasse von Organobor-Reagenzien, die eine entscheidende Rolle bei der SM-Kupplung spielen, sind die borbasierten Verbindungen. Unter diesen kann die in Frage stehende Verbindung, „2-(((5-(Isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidin“, als Organobor-Reagenz für SM-Kupplungsreaktionen verwendet werden.
Mechanismus der Suzuki–Miyaura-Kupplung: Die SM-Kupplungsreaktion umfasst zwei Schlüsselschritte: oxidative Addition und Transmetallierung. Palladiumkatalysatoren erleichtern die Bildung einer neuen Pd-C-Bindung durch oxidative Addition, wobei elektrophile organische Gruppen beteiligt sind. Im Gegensatz dazu findet die Transmetallierung mit nucleophilen organischen Gruppen statt, die vom Bor auf Palladium übertragen werden. Die Bor-Reagenzien dienen als Quelle für diese nucleophilen Gruppen .
Neuartiger Schwefelheterocyclus
Neben seiner Rolle bei der SM-Kupplung wurde „this compound“ als neuartiger chiraler, fusionierter bicyclischer Schwefelheterocyclus untersucht. Diese Verbindung besitzt γ-Lacton- und 1,4-Dithiepin-Einheiten, die aus Trans-Thiylierungsreaktionen resultieren. Seine einzigartige Struktur könnte Anwendungen in der Materialwissenschaft, Katalyse oder bioorganischen Chemie finden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step reactions starting from readily available precursors
-
Formation of Triazole Ring:
- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
- Reaction conditions: Typically, this reaction is carried out in the presence of a copper(I) catalyst under mild conditions.
Wirkmechanismus
The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the triazole and pyrimidine rings suggests that it may interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity. Further research is needed to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 2-thioxopyrimidine derivatives
- 4-phenyl-1,2,4-triazole derivatives
- Pyrimidine-thioether compounds
Comparison:
- The unique combination of the triazole and pyrimidine rings in 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine sets it apart from other similar compounds.
- The presence of sulfur atoms in both the triazole and pyrimidine rings may confer unique chemical reactivity and biological activity.
- Compared to other pyrimidine or triazole derivatives, this compound may exhibit enhanced stability or solubility due to its specific structural features.
Eigenschaften
IUPAC Name |
2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S2/c1-12(2)23-16-20-19-14(11-22-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHWOKQKYMUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B2575512.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2575513.png)
![ethyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2575514.png)
![5-(2-methylprop-2-en-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2575515.png)

![4-(2,6-dichlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2575521.png)






![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2575534.png)
